molecular formula C4H14Cl2N2 B1600973 2,2,3,3-Tetradeuteriobutane-1,4-diamine;dihydrochloride CAS No. 88972-24-1

2,2,3,3-Tetradeuteriobutane-1,4-diamine;dihydrochloride

Cat. No. B1600973
CAS RN: 88972-24-1
M. Wt: 165.1 g/mol
InChI Key: XXWCODXIQWIHQN-RIZDZYNXSA-N
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Description

2,2,3,3-Tetradeuteriobutane-1,4-diamine;dihydrochloride, also known as 1,4-Diamino(butane-d8) dihydrochloride, is a chemical compound with the molecular formula C4H14Cl2N2 . It has a molecular weight of 165.1 g/mol.

Scientific Research Applications

Analytical and Environmental Studies : Research on similar compounds, such as 2,4-D herbicide toxicity, highlights the importance of understanding the environmental impact and toxicological profiles of chemical substances used in agriculture and other industries (Zuanazzi et al., 2020). Such studies underscore the necessity for detailed analysis and monitoring of chemical pollutants, including potential derivatives and related compounds like 2,2,3,3-Tetradeuteriobutane-1,4-diamine; dihydrochloride, to assess their environmental fate and biological effects.

Toxicology and Safety Assessments : The examination of the toxicological impacts of chemicals, as seen in the review of three alkyl diamines (Kennedy, 2007), offers a framework for evaluating the safety and potential risks associated with exposure to complex compounds. Such assessments are crucial for establishing guidelines and safety measures for handling and using chemical substances in various settings.

Pharmacological Applications : The patent review on tetrahydroisoquinolines (Singh & Shah, 2017) illustrates the potential for certain chemical frameworks to serve as the basis for developing new therapeutic agents. While not directly related to 2,2,3,3-Tetradeuteriobutane-1,4-diamine; dihydrochloride, this approach suggests that understanding the chemical and biological properties of such compounds can lead to innovative applications in medicine and drug development.

Environmental Chemistry and Ecotoxicology : Studies focusing on the environmental presence and impacts of herbicides like 2,4-D (Islam et al., 2017) provide insights into the challenges of managing chemical pollutants. Research in this area can guide the responsible use and disposal of chemicals, including those related to 2,2,3,3-Tetradeuteriobutane-1,4-diamine; dihydrochloride, to mitigate their ecological footprint.

Synthesis and Material Science : The development of luminescent coordination polymers (Harvey & Knorr, 2010) demonstrates the intersection of chemical synthesis with material science, offering pathways to new materials with unique properties. Such research can inspire the exploration of 2,2,3,3-Tetradeuteriobutane-1,4-diamine; dihydrochloride in the creation of novel materials or in the study of its physicochemical characteristics for specialized applications.

properties

IUPAC Name

2,2,3,3-tetradeuteriobutane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i1D2,2D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWCODXIQWIHQN-RIZDZYNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CN)C([2H])([2H])CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482201
Record name Putrescine-2,2,3,3-d4 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butane-2,2,3,3-D4-diamine 2hcl

CAS RN

88972-24-1
Record name Putrescine-2,2,3,3-d4 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIAMINOBUTANE-2,2,3,3-D4 DIHYDRO-CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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